Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
Overview
Description
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a benzene ring, which is further esterified with ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-fluoro-2-methylbenzoic acid.
Nitration Reaction: The benzoic acid undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Esterification: The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of Ethyl 5-fluoro-2-methyl-3-aminobenzoate.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas with a palladium catalyst (H2/Pd).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-fluoro-2-methyl-3-nitrobenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 4-fluoro-2-methyl-3-nitrobenzoate: Similar structure but with a different position of the fluorine atom.
Ethyl 2-fluoro-3-methyl-4-nitrobenzoate: Another positional isomer with different functional group placement.
Uniqueness: Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is unique due to its specific arrangement of fluorine, nitro, and methyl groups, which influences its chemical reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-fluoro-2-methyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIIRYGATOUXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734518 | |
Record name | Ethyl 5-fluoro-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342359-36-7 | |
Record name | Ethyl 5-fluoro-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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